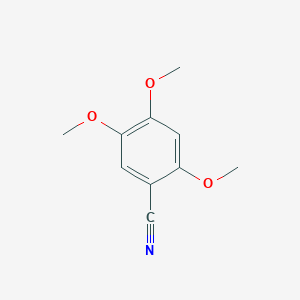

2,4,5-Trimethoxybenzonitrile

Description

BenchChem offers high-quality 2,4,5-Trimethoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-Trimethoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLMOMNYCPHSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C#N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358681 | |

| Record name | 2,4,5-Trimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14894-77-0 | |

| Record name | 2,4,5-Trimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4,5-Trimethoxybenzonitrile from 2,4,5-Trimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,5-Trimethoxybenzonitrile, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The primary focus of this document is the efficient conversion of 2,4,5-trimethoxybenzaldehyde to the corresponding nitrile. This guide details the underlying chemical pathways, provides a robust experimental protocol, and presents relevant quantitative and spectroscopic data.

Introduction

2,4,5-Trimethoxybenzonitrile is a substituted aromatic nitrile whose structural motif is of interest in medicinal chemistry. The conversion of aromatic aldehydes to nitriles is a fundamental transformation in organic synthesis. This guide outlines a straightforward and high-yielding one-pot synthesis of 2,4,5-Trimethoxybenzonitrile from the readily available 2,4,5-trimethoxybenzaldehyde. The described methodology involves the in-situ formation of an aldoxime intermediate, followed by its dehydration to the nitrile.

Reaction Pathway and Mechanism

The synthesis proceeds via a two-step, one-pot reaction. First, 2,4,5-trimethoxybenzaldehyde reacts with hydroxylamine hydrochloride to form 2,4,5-trimethoxybenzaldoxime. Subsequently, the aldoxime is dehydrated to yield 2,4,5-Trimethoxybenzonitrile. Formic acid in an aqueous medium can effectively catalyze both the oxime formation and its subsequent dehydration.

An In-depth Technical Guide to 2,4,5-Trimethoxybenzonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethoxybenzonitrile is a substituted aromatic nitrile of significant interest in organic synthesis and medicinal chemistry. Its trifunctionalized benzene ring serves as a versatile scaffold for the construction of more complex molecules, including potential pharmaceutical agents. The arrangement of the methoxy groups and the nitrile functionality imparts specific electronic and steric properties that influence its reactivity and potential biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,4,5-Trimethoxybenzonitrile.

Chemical Structure and Identifiers

The chemical structure of 2,4,5-Trimethoxybenzonitrile consists of a benzene ring substituted with three methoxy groups at positions 2, 4, and 5, and a nitrile group at position 1.

| Identifier | Value |

| CAS Number | 14894-77-0[1][2] |

| Molecular Formula | C₁₀H₁₁NO₃[1][2] |

| Molecular Weight | 193.20 g/mol [1] |

| IUPAC Name | 2,4,5-Trimethoxybenzonitrile |

| SMILES | COC1=CC(=C(C=C1C#N)OC)OC |

| InChI | InChI=1S/C10H11NO3/c1-12-8-4-10(14-3)9(13-2)5-7(8)6-11/h4-5H,1-3H3 |

Physicochemical Properties

Experimentally determined physicochemical data for 2,4,5-Trimethoxybenzonitrile is limited in publicly available literature. The following table includes predicted values and data for the isomeric 3,4,5-Trimethoxybenzonitrile for comparison.

| Property | 2,4,5-Trimethoxybenzonitrile (Predicted/Comparative) | 3,4,5-Trimethoxybenzonitrile (Experimental) |

| Melting Point | Not available | 91-94 °C[3][4] |

| Boiling Point | Not available | 180-185 °C at 10 mmHg[3][4] |

| Solubility | Expected to be soluble in common organic solvents like methanol, chloroform, and ethyl acetate. Sparingly soluble in water. | Soluble in Methanol[4] |

| logP (Predicted) | 1.584 (Crippen Method)[5] | 1.584 (Crippen Method)[5] |

| Water Solubility (Predicted) | -2.18 (log10 mol/L)[5] | -2.18 (log10 mol/L)[5] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1 | s | 1H | Aromatic H (position 6) |

| ~6.5 | s | 1H | Aromatic H (position 3) |

| ~3.9 | s | 3H | OCH₃ |

| ~3.85 | s | 3H | OCH₃ |

| ~3.8 | s | 3H | OCH₃ |

¹³C NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (ppm) | Assignment |

| ~160 | C-OR |

| ~155 | C-OR |

| ~145 | C-OR |

| ~118 | C-H (Aromatic) |

| ~117 | C≡N |

| ~105 | C-CN |

| ~97 | C-H (Aromatic) |

| ~56.5 | OCH₃ |

| ~56.2 | OCH₃ |

| ~56.0 | OCH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretch (methoxy) |

| ~2230 | Medium-Strong | C≡N stretch |

| ~1600, ~1510 | Medium-Strong | C=C stretch (aromatic) |

| ~1270, ~1030 | Strong | C-O stretch (ether) |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 193 | [M]⁺ (Molecular Ion) |

| 178 | [M - CH₃]⁺ |

| 150 | [M - CH₃ - CO]⁺ |

Synthesis of 2,4,5-Trimethoxybenzonitrile

A viable synthetic route to 2,4,5-Trimethoxybenzonitrile is the Sandmeyer reaction, starting from the commercially available 1,2,4-trimethoxybenzene. This multi-step synthesis involves nitration, reduction to the corresponding aniline, diazotization, and finally, cyanation.

Experimental Protocols

Step 1 & 2: Synthesis of 2,4,5-Trimethoxyaniline

This protocol is adapted from a known procedure for the synthesis of 2,4,5-trimethoxyaniline from 2,4,5-trimethoxynitrobenzene.[2]

-

Materials:

-

2,4,5-Trimethoxynitrobenzene

-

Stannous chloride (SnCl₂)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Methylene chloride (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 2,4,5-trimethoxynitrobenzene (0.1 mole), stannous chloride (80 g), and concentrated hydrochloric acid (100 cm³).

-

Heat the mixture to boiling under reflux for 1 hour.

-

After cooling, carefully add a concentrated solution of sodium hydroxide until the precipitate that forms redissolves.

-

Extract the aqueous solution with methylene chloride.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure.

-

Recrystallize the resulting residue from ethanol to obtain pure 2,4,5-trimethoxyaniline.

-

Step 3 & 4: Sandmeyer Cyanation of 2,4,5-Trimethoxyaniline

This is a general protocol for the Sandmeyer cyanation of an arylamine.

-

Materials:

-

2,4,5-Trimethoxyaniline

-

Concentrated Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) (optional, to prepare CuCN solution)

-

Ice

-

-

Procedure:

-

Diazotization:

-

Dissolve 2,4,5-trimethoxyaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 15-20 minutes after the addition is complete. The formation of the diazonium salt can be checked with starch-iodide paper.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide. This can be done by dissolving CuCN in an aqueous solution of NaCN.

-

Warm the CuCN solution to around 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution to the warm CuCN solution. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, continue to heat the mixture for a short period (e.g., 30 minutes) to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or ethyl acetate).

-

Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any unreacted phenols or acids.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization from a suitable solvent.

-

-

Experimental and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of 2,4,5-Trimethoxybenzonitrile.

Conclusion

2,4,5-Trimethoxybenzonitrile is a valuable synthetic intermediate. While detailed experimental data on its physical and spectroscopic properties are not widely published, its characteristics can be reasonably predicted based on its structure and comparison with related isomers. The synthesis can be reliably achieved through a multi-step sequence from 1,2,4-trimethoxybenzene via the Sandmeyer reaction. This guide provides a foundational understanding for researchers and professionals working with this compound, outlining its key attributes and a practical approach to its synthesis and characterization.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427) [np-mrd.org]

- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 5. Benzonitrile, 3,4,5-trimethoxy- [webbook.nist.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2,4,5-Trimethoxybenzaldehyde (CAS Number: 4460-86-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,5-Trimethoxybenzaldehyde (CAS No. 4460-86-0), a significant organic intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Also known as Asaraldehyde, this compound is a substituted benzaldehyde derivative with notable biological activities, including anti-adipogenic, anti-inflammatory, and anticancer potential.[1] Its utility as a selective COX-2 inhibitor further underscores its importance in drug discovery and development.[1][2]

Physicochemical Properties

2,4,5-Trimethoxybenzaldehyde is typically a white to light beige or cream-colored fine crystalline powder.[1] A summary of its key physicochemical properties is presented below.

| Property | Value |

| CAS Number | 4460-86-0 |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol [1][3][4] |

| IUPAC Name | 2,4,5-trimethoxybenzaldehyde[1][3] |

| Synonyms | Asaraldehyde, Asaronaldehyde[1][3][4] |

| Melting Point | 111 - 115 °C[1] |

| Boiling Point | 140 °C @ 4 mmHg[1] |

| Solubility | Insoluble in water; Soluble in ether, dioxane; Slightly soluble in chloroform, ethyl acetate, methanol.[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quality control of 2,4,5-Trimethoxybenzaldehyde. The following sections summarize the available nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Specific peak assignments not available in search results |

Note: While search results confirm the availability of ¹H and ¹³C NMR spectra in public databases, specific peak assignments were not detailed in the provided snippets.[1][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| Specific peak assignments not available in search results |

Note: The availability of IR spectra for 2,4,5-Trimethoxybenzaldehyde is confirmed, with some sources indicating the technique used was a KBr wafer or nujol mull.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and aiding in structural determination.

| m/z | Ion |

| 197.0808 | [M+H]⁺ |

| 196.0736 | [M]⁺ |

| 169.0859 | Fragment |

| 154.0624 | Fragment |

| 138.0675 | Fragment |

| 139.0390 | Fragment |

| 167.0339 | Fragment |

Note: The data presented is from an Electrospray Ionization (ESI) mass spectrum in positive ion mode.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly in conjugated systems.

| λmax (nm) | Solvent |

| Data not explicitly available in search results |

Note: While the use of UV-Vis spectroscopy for analyzing trimethoxybenzaldehyde isomers is mentioned, specific absorption maxima for 2,4,5-Trimethoxybenzaldehyde were not provided in the search results.[6]

Experimental Protocols

Detailed experimental protocols for the acquisition of the specific spectra listed above are not available in the provided search results. However, a general methodology for the spectroscopic analysis of trimethoxybenzaldehyde isomers is outlined below.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher NMR spectrometer.[6]

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).[6]

-

¹H NMR Acquisition: The spectrometer is tuned and shimmed for the sample. A standard ¹H NMR spectrum is acquired.[6]

-

¹³C NMR Acquisition: A standard ¹³C NMR spectrum is acquired, often with proton decoupling. The spectrum is referenced to the CDCl₃ solvent peak (δ 77.16 ppm).[6]

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory.[6]

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[6]

-

Spectrum Acquisition: A background spectrum of the empty ATR crystal is recorded. Pressure is applied to ensure good contact between the sample and the crystal. The sample spectrum is then recorded over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A double-beam UV-Vis spectrophotometer.[6]

-

Sample Preparation: A stock solution of the sample is prepared in a UV-grade solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL). A dilute solution (e.g., 0.01 mg/mL) is then prepared from the stock solution to ensure the absorbance readings are within the linear range of the instrument.[6]

-

Spectrum Acquisition: A matched pair of quartz cuvettes is used. One cuvette is filled with the solvent to serve as a blank, and the other is filled with the sample solution. The spectrum is recorded over a specified wavelength range.[6]

Visualizations

To aid in the understanding of the analytical workflow for characterizing 2,4,5-Trimethoxybenzaldehyde, the following diagram illustrates a typical experimental sequence.

References

A Comprehensive Technical Guide to the Solubility of 2,4,5-Trimethoxybenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2,4,5-Trimethoxybenzonitrile in various organic solvents. Given the limited publicly available quantitative solubility data for 2,4,5-Trimethoxybenzonitrile, this document incorporates extensive data from its close structural analog, 2,4,5-Trimethoxybenzaldehyde, to provide a robust framework for solvent selection, formulation development, and purification processes.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of 2,4,5-Trimethoxybenzonitrile is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 14894-77-0 | [1] |

| Molecular Formula | C₁₀H₁₁NO₃ | [1] |

| Molecular Weight | 193.20 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 91-94 °C | |

| Boiling Point | 180-185 °C at 10 mmHg |

Solubility Profile

The solubility of a compound is influenced by the physicochemical properties of both the solute and the solvent, as well as by external factors such as temperature and pressure.

Qualitative Solubility

Qualitative data for 2,4,5-Trimethoxybenzonitrile is limited. It is reported to be soluble in methanol.[2] For a more comprehensive understanding, the quantitative solubility of the closely related 2,4,5-Trimethoxybenzaldehyde is presented. Due to the structural similarity (a nitrile group instead of an aldehyde group), the solubility trends are expected to be comparable.

Quantitative Solubility of the Structural Analog: 2,4,5-Trimethoxybenzaldehyde

A comprehensive study on the solid-liquid equilibrium solubility of 2,4,5-trimethoxybenzaldehyde (ANH) was conducted in nineteen organic solvents at temperatures ranging from 278.15 K to 323.15 K.[3] The solubility was determined using a gravimetric method and expressed as the mole fraction (x₁).[3]

The data reveals that solubility is positively correlated with temperature across all tested solvents.[3] The highest solubility was observed in N,N-dimethylformamide (DMF), and the lowest in isopropanol.[3]

Table 1: Mole Fraction Solubility (x₁) of 2,4,5-Trimethoxybenzaldehyde in Various Organic Solvents at Different Temperatures (K) [3]

| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |

| Methanol | 0.00688 | 0.00833 | 0.01005 | 0.01211 | 0.01455 | 0.01744 | 0.02084 | 0.02482 | 0.02947 | 0.03490 |

| Ethanol | 0.00451 | 0.00549 | 0.00668 | 0.00811 | 0.00983 | 0.01188 | 0.01433 | 0.01722 | 0.02063 | 0.02464 |

| n-Propanol | 0.00345 | 0.00421 | 0.00514 | 0.00626 | 0.00761 | 0.00924 | 0.01119 | 0.01351 | 0.01628 | 0.01955 |

| i-Propanol | 0.00197 | 0.00242 | 0.00297 | 0.00364 | 0.00446 | 0.00546 | 0.00668 | 0.00817 | 0.00997 | 0.01215 |

| n-Butanol | 0.00293 | 0.00358 | 0.00438 | 0.00535 | 0.00653 | 0.00795 | 0.00966 | 0.01171 | 0.01417 | 0.01711 |

| i-Butanol | 0.00241 | 0.00296 | 0.00364 | 0.00447 | 0.00549 | 0.00674 | 0.00826 | 0.01011 | 0.01235 | 0.01505 |

| s-Butanol | 0.00222 | 0.00273 | 0.00336 | 0.00414 | 0.00510 | 0.00627 | 0.00769 | 0.00942 | 0.01153 | 0.01409 |

| n-Pentanol | 0.00260 | 0.00318 | 0.00390 | 0.00479 | 0.00588 | 0.00720 | 0.00881 | 0.01076 | 0.01311 | 0.01593 |

| i-Pentanol | 0.00228 | 0.00279 | 0.00343 | 0.00422 | 0.00520 | 0.00639 | 0.00784 | 0.00961 | 0.01176 | 0.01435 |

| Acetone | 0.04033 | 0.04758 | 0.05597 | 0.06565 | 0.07680 | 0.08961 | 0.10429 | 0.12106 | 0.14016 | 0.16187 |

| 2-Butanone | 0.03211 | 0.03799 | 0.04486 | 0.05286 | 0.06216 | 0.07297 | 0.08550 | 0.10001 | 0.11677 | 0.13609 |

| Cyclohexanone | 0.05988 | 0.06941 | 0.08012 | 0.09214 | 0.10563 | 0.12076 | 0.13771 | 0.15669 | 0.17792 | 0.20165 |

| Acetonitrile | 0.01133 | 0.01351 | 0.01605 | 0.01899 | 0.02241 | 0.02638 | 0.03099 | 0.03632 | 0.04247 | 0.04955 |

| DMF | 0.07688 | 0.08801 | 0.10042 | 0.11425 | 0.12968 | 0.14689 | 0.16609 | 0.18749 | 0.21136 | 0.23799 |

| Tetrahydrofuran | 0.05322 | 0.06211 | 0.07222 | 0.08369 | 0.09669 | 0.11142 | 0.12809 | 0.14695 | 0.16827 | 0.19233 |

| Ethyl Formate | 0.02288 | 0.02721 | 0.03222 | 0.03799 | 0.04464 | 0.05229 | 0.06109 | 0.07121 | 0.08282 | 0.09614 |

| Methyl Acetate | 0.02799 | 0.03311 | 0.03899 | 0.04576 | 0.05355 | 0.06251 | 0.07280 | 0.08459 | 0.09809 | 0.11352 |

| Ethyl Acetate | 0.02011 | 0.02399 | 0.02855 | 0.03388 | 0.04011 | 0.04733 | 0.05570 | 0.06538 | 0.07658 | 0.08951 |

| Toluene | 0.01188 | 0.01422 | 0.01699 | 0.02022 | 0.02399 | 0.02844 | 0.03366 | 0.03977 | 0.04688 | 0.05511 |

Experimental Protocols

Determination of Solubility (Gravimetric Method)

This protocol is based on the methodology used for determining the solubility of 2,4,5-trimethoxybenzaldehyde.[3]

Objective: To determine the equilibrium solubility of a solid compound in a solvent at various temperatures.

Materials:

-

2,4,5-Trimethoxybenzonitrile (or analog)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath

-

Analytical balance (±0.1 mg)

-

Centrifuge

-

Drying oven

Procedure:

-

An excess amount of the solid solute is added to a known mass of the solvent in a sealed vessel.

-

The vessel is placed in a thermostatic shaker bath and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, agitation is stopped, and the suspension is allowed to settle.

-

A sample of the supernatant is carefully withdrawn, filtered (if necessary), and weighed.

-

The solvent is evaporated from the sample in a drying oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

The mass of the dissolved solute is determined by weighing.

-

The mole fraction solubility is calculated from the masses of the solute and the solvent.

-

This procedure is repeated for each solvent at each desired temperature.

Caption: Workflow for gravimetric solubility determination.

Synthesis Pathway

2,4,5-Trimethoxybenzonitrile can be synthesized from 2,4,5-trimethoxybenzaldehyde. A common route to the aldehyde is through the oxidation of asarone, which can be extracted from calamus oil.[4] The subsequent conversion of the aldehyde to the nitrile can be achieved through various established methods, such as reaction with hydroxylamine followed by dehydration.

Caption: Proposed synthesis of 2,4,5-Trimethoxybenzonitrile.

Conclusion

This technical guide provides a comprehensive overview of the solubility of 2,4,5-Trimethoxybenzonitrile. While direct quantitative data for this specific compound is scarce, the detailed solubility data for its close structural analog, 2,4,5-Trimethoxybenzaldehyde, offers valuable insights for researchers and professionals in drug development. The provided experimental protocols and synthesis pathway further support the practical application of this information. The presented data and methodologies serve as a foundational resource for solvent selection, purification, and formulation design involving 2,4,5-Trimethoxybenzonitrile and related compounds.

References

An In-depth Technical Guide to the Safety and Handling of 2,4,5-Trimethoxybenzonitrile

Chemical Identification and Physical Properties

This section outlines the known physical and chemical properties of 2,4,5-Trimethoxybenzonitrile and its analogous compounds. The data is crucial for the safe handling and storage of the substance.

| Property | 2,4,5-Trimethoxybenzonitrile | 2,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxybenzonitrile |

| CAS Number | 14894-77-0[1][2] | 4460-86-0[3][4][5] | 1885-35-4[6] |

| Molecular Formula | C₁₀H₁₁NO₃[1][2] | C₁₀H₁₂O₄[3][4] | C₁₀H₁₁NO₃[6] |

| Molecular Weight | 193.20 g/mol [1] | 196.20 g/mol [4][5] | 193.20 g/mol [6] |

| Appearance | Not specified | Light cream / Beige powder[3][4] | Powder |

| Melting Point | Not specified | 111 - 115 °C[3] | 91 - 94 °C |

| Boiling Point | Not specified | Not available | 180 - 185 °C @ 10 mmHg |

| Solubility | Not specified | Insoluble in water[7] | Not specified |

| Flash Point | Not specified | Not available | Not available |

| Storage Temperature | 2-8°C[1] | Store in a refrigerator[7] | Not specified |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) classification for the analogous compounds suggests that 2,4,5-Trimethoxybenzonitrile should be treated as a hazardous substance. The primary hazards are likely to be acute toxicity, skin irritation, and eye irritation.

Anticipated GHS Classification for 2,4,5-Trimethoxybenzonitrile:

-

Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[6][8]

-

Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin.[6]

-

Skin Irritation (Category 2) - H315: Causes skin irritation.[6][8]

-

Serious Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[6][8]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.[8]

Hazard Pictograms:

-

GHS07 (Exclamation Mark)

Handling and Storage

Proper handling and storage procedures are essential to minimize risk to personnel and the environment.

3.1. Safe Handling:

-

Avoid all personal contact, including inhalation of dust.[8]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3][9]

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[3][10]

-

Wash hands and any exposed skin thoroughly after handling.[3][9]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

-

Avoid dust formation.[3]

3.2. Storage Conditions:

-

Keep in a cool, dry, and well-ventilated place.[3][8] Recommended storage is at 2-8°C.[1]

-

Protect from light, as the analogous aldehyde is light-sensitive.[7]

-

Store away from incompatible materials such as strong oxidizing agents.[3][9]

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3][9] If breathing is difficult or has stopped, provide artificial respiration.[3][9] Seek immediate medical attention.[3][9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][9] If skin irritation occurs, seek medical attention.[3][9] |

| Eye Contact | Immediately rinse cautiously with water for several minutes.[3][9] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15-20 minutes.[3][9] If eye irritation persists, get immediate medical advice/attention.[3][9] |

| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water.[3][9] If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[3][9] |

Fire-Fighting and Accidental Release Measures

5.1. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9]

-

Specific Hazards: During a fire, hazardous combustion products may be formed, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[9]

5.2. Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust and contact with the substance.[8] Wear appropriate personal protective equipment (see Section 6). Ensure adequate ventilation.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[11]

-

Containment and Cleanup: For small spills, use dry clean-up procedures to avoid generating dust.[8] Carefully sweep or vacuum up the spilled solid and place it into a suitable, labeled container for disposal.[8] Wash the spill area with soap and water. For large spills, alert emergency services.

Exposure Controls and Personal Protective Equipment (PPE)

6.1. Engineering Controls:

-

Work should be conducted in a well-ventilated area. A laboratory fume hood is highly recommended to maintain exposure levels below any occupational limits.

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.[12]

6.2. Personal Protective Equipment (PPE):

| PPE Type | Specifications |

| Eye/Face | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12] |

| Skin | Wear impervious protective gloves (e.g., nitrile rubber). Wear a lab coat, apron, or coveralls to prevent skin contact.[12] |

| Respiratory | If dust is generated and engineering controls are not sufficient, use a NIOSH/MSHA-approved or European Standard EN 149 particulate respirator (e.g., N95).[12] |

Visualizations

Experimental Workflow: Chemical Spill Response Protocol

The following diagram outlines the logical workflow for responding to a chemical spill, a critical safety protocol for any laboratory handling potentially hazardous materials like 2,4,5-Trimethoxybenzonitrile.

Caption: Logical workflow for a chemical spill response.

References

- 1. chiralen.com [chiralen.com]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. 2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,5-三甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3,4,5-Trimethoxybenzonitrile | C10H11NO3 | CID 15892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4,5-TRIMETHOXYBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

The Biological Versatility of 2,4,5-Trimethoxybenzonitrile Derivatives: A Technical Guide

Introduction

The 2,4,5-trimethoxyphenyl moiety is a significant pharmacophore in medicinal chemistry, serving as a foundational structure for numerous biologically active compounds. 2,4,5-Trimethoxybenzonitrile, as a key intermediate, provides a versatile scaffold for the synthesis of derivatives exhibiting a wide spectrum of pharmacological activities. These activities range from potent anticancer and antimicrobial effects to nuanced interactions with specific cellular targets like dopamine receptors and bacterial efflux pumps. The strategic placement of three methoxy groups on the benzene ring confers unique electronic and steric properties that are crucial for high-affinity interactions with biological macromolecules. This technical guide provides an in-depth overview of the biological activities of 2,4,5-Trimethoxybenzonitrile derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers and drug development professionals.

I. Anticancer Activity

Derivatives incorporating the trimethoxyphenyl scaffold have demonstrated significant potential as anticancer agents, primarily by targeting microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in cell division, making them a prime target for cancer therapy.

Inhibition of Tubulin Polymerization

A prominent mechanism of action for many trimethoxyphenyl derivatives is the inhibition of tubulin polymerization. These compounds often bind to the colchicine site on β-tubulin, disrupting the formation of the mitotic spindle, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] The 3,4,5-trimethoxyphenyl (TMP) group, in particular, is a well-recognized feature in many potent colchicine binding site inhibitors (CBSIs).[3]

Several classes of compounds based on this scaffold have been investigated:

-

Trimethoxyphenyl-based Analogues: A series of novel trimethoxyphenyl (TMP)-based analogues were synthesized and showed potent cytotoxic activity against the hepatocellular carcinoma (HepG2) cell line.[4] Compounds 9 , 10 , and 11 from this study exhibited significant inhibition of β-tubulin polymerization.[4]

-

Benzo[b]thiophene Derivatives: A series of 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene derivatives were evaluated for their antiproliferative activity. These compounds were found to inhibit tubulin polymerization by binding to the colchicine site, leading to G2/M phase cell cycle arrest.[1]

-

Benzo[b]furan Derivatives: Structure-activity relationship (SAR) studies on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives identified analogues with potent tubulin polymerization inhibitory activity, with IC50 values in the nanomolar range, comparable to the well-known agent Combretastatin A-4 (CA4).[5]

Quantitative Data: Anticancer Activity and Tubulin Inhibition

| Compound Class/Derivative | Cancer Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |

| N-phenyl triazinone (9 ) | HepG2 | 1.38 | Potent Inhibition | [4] |

| N-pyridoyl triazinone (10 ) | HepG2 | 2.52 | Potent Inhibition | [4] |

| N-phenylthiazolyl triazinone (11 ) | HepG2 | 3.21 | Potent Inhibition | [4] |

| Imidazo[1,2-a]quinoxaline (5a ) | A549 (Lung) | 3.53 | - | [6] |

| Imidazo[1,2-a]quinoxaline (5l ) | A549 (Lung) | 1.34 | - | [6] |

| Chalcone Derivative (B3 ) | Hela | 3.204 | - | [7] |

| Chalcone Derivative (B3 ) | MCF-7 | 3.849 | - | [7] |

| Benzo[b]furan (4t ) | L1210, FM3A, Molt/4, CEM | 0.0012 - 0.0063 | - | [5] |

| Arylthioindole (24 ) | MCF-7 | Nanomolar | 2.0 | [8] |

| Arylthioindole (25 ) | MCF-7 | Nanomolar | 4.5 | [8] |

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is another key target in cancer therapy. A series of imidazo[1,2-a]quinoxaline analogues containing the 3,4,5-trimethoxyphenyl moiety were designed and synthesized as EGFR inhibitors. Two lead compounds, 5a and 5l , emerged as potent anti-lung cancer agents by inhibiting EGFR.[6] Further analysis revealed these compounds could alter the mitochondrial membrane potential and downregulate the expression of key oncogenes like KRAS, MAP2K, and EGFR.[6]

Apoptosis and Cell Cycle Arrest Pathway

The inhibition of tubulin polymerization by trimethoxyphenyl derivatives typically triggers a cascade of events leading to programmed cell death (apoptosis).

II. Antimicrobial Activity

Benzaldehyde derivatives, including those with trimethoxy substitutions, are recognized for their broad-spectrum antimicrobial properties.[9] Their mechanism often involves the disruption of microbial cell membranes.[9]

Antibacterial Activity

Various trimethoxybenzaldehyde and trimethoxybenzoic acid derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.

-

Hydrazone Derivatives: A study on (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide derivatives revealed that several compounds exhibited excellent activity against S. aureus, S. pyogenes, E. coli, and P. aeruginosa.[10]

-

Efflux Pump Inhibition: Certain trimethoxybenzoic acid derivatives have been identified as potential efflux pump inhibitors (EPIs). Efflux pumps are a major mechanism of antibiotic resistance in bacteria. Derivatives 5 and 6 from one study showed the ability to inhibit efflux pumps in Salmonella enterica and Staphylococcus aureus, respectively, highlighting a potential to reverse drug resistance.[11]

Antifungal Activity

The anti-Candida activity of trimethoxybenzaldehyde isomers has been a particular focus of research. These compounds have shown efficacy in inhibiting the growth of pathogenic fungi.

Quantitative Data: Antimicrobial Activity (MIC/MFC)

| Compound | Test Organism | MIC | MFC | Reference |

| 2,4,5-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 1 mg/mL | 8 mg/mL | [9] |

| 2,3,4-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 1 mg/mL | 2 mg/mL | [9] |

| 3,4,5-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 1 mg/mL | 4 mg/mL | [9] |

| 2,4,6-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 0.25 mg/mL | 0.5 mg/mL | [9][12] |

| Compound 6 | Staphylococcus aureus | 56 µg/mL | - | [12] |

| Compound 13 | Salmonella enterica | 475 µg/mL | - | [12] |

| Hydrazones (4a-f ) | S. aureus, E. coli | Zone of Inhibition: 15-21 mm | - | [10] |

III. Other Biological Activities

Dopamine D5 Receptor Agonism

Recent research has explored trimethoxyphenyl pyrimidine derivatives as selective agonists for the dopamine D5 receptor (D5R). A series of non-catecholamine-based pyrimidine derivatives were synthesized, and compound 5j (4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine) was identified as a potent and selective D5R partial agonist with an EC50 of 269.7 ± 6.6 nM.[13] This compound was also found to be stable in mouse microsomal stability studies and exhibited no cytotoxicity or acute in vivo toxicity, suggesting its potential for development in treating neurological disorders where D5 receptors are implicated.[13]

IV. Experimental Protocols

Detailed and reproducible methodologies are critical for the advancement of research. Below are representative protocols for key assays mentioned in this guide.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

-

Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.[14]

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group receives medium with the solvent (e.g., DMSO) at the same concentration used for the test compounds.[14]

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Protocol:

-

Preparation of Test Compounds: Stock solutions of the trimethoxybenzonitrile derivatives are prepared in a suitable solvent like DMSO.[9]

-

Serial Dilutions: Twofold serial dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in 96-well microtiter plates.[9]

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

(Optional) MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is subcultured onto agar plates. The MFC is the lowest concentration that results in no microbial growth on the agar plate after incubation.[9]

General Synthesis of Hydrazone Derivatives

Hydrazones are a common class of derivatives synthesized from trimethoxybenzoic acid, often exhibiting significant biological activity.

Protocol:

-

Reaction Setup: 3,4,5-Trimethoxybenzohydrazide (1 equivalent) is dissolved in a suitable solvent, such as ethanol, in a round-bottom flask.[10]

-

Addition of Aldehyde: A substituted aromatic or heteroaromatic aldehyde (1 equivalent) is added to the solution.

-

Condensation: The reaction mixture is heated to reflux for a specified period (e.g., 1 hour). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

-

Workup and Purification: Upon completion, the reaction mixture is cooled. The resulting solid precipitate is collected by filtration, washed with a cold solvent, and dried. The crude product can be further purified by recrystallization from an appropriate solvent to yield the final hydrazone derivative.[10]

Conclusion

Derivatives of 2,4,5-Trimethoxybenzonitrile represent a rich and promising field for the development of new therapeutic agents. The trimethoxyphenyl scaffold is a privileged structure that confers potent biological activity, particularly in the realms of anticancer and antimicrobial research. The ability of these compounds to act as tubulin polymerization inhibitors remains a highly active area of investigation, with new analogues demonstrating cytotoxicity in the nanomolar range. Furthermore, emerging research into their roles as EGFR inhibitors, antimicrobial agents, efflux pump modulators, and CNS-active compounds underscores the versatility of this chemical class. The data and protocols presented in this guide provide a solid foundation for future research, facilitating the design and evaluation of novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

References

- 1. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

- 11. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

2,4,5-Trimethoxybenzonitrile: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethoxybenzonitrile is a polysubstituted aromatic nitrile that serves as a valuable and versatile building block in the field of organic synthesis. Its unique substitution pattern, featuring three methoxy groups and a reactive nitrile functionality, imparts distinct electronic and steric properties that make it an attractive precursor for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key synthetic transformations of 2,4,5-trimethoxybenzonitrile. Furthermore, it delves into the applications of its derivatives, particularly in the realm of medicinal chemistry, supported by experimental protocols and quantitative data to facilitate its use in research and drug development.

Physicochemical and Spectroscopic Properties

A foundational understanding of the physical and spectral characteristics of 2,4,5-trimethoxybenzonitrile is essential for its identification and application in a laboratory setting.

Table 1: Physicochemical Properties of 2,4,5-Trimethoxybenzonitrile

| Property | Value |

| CAS Number | 14894-77-0 |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 95-98 °C |

| Boiling Point | Not readily available |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Table 2: Spectroscopic Data for 2,4,5-Trimethoxybenzonitrile

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~7.1 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.85 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃) ppm |

| ¹³C NMR (CDCl₃) | δ ~160, ~155, ~145, ~118 (Ar-C), ~117 (CN), ~115, ~100 (Ar-CH), ~56.5, ~56.0, ~55.5 (OCH₃) ppm |

| IR (KBr) | ~2220 cm⁻¹ (C≡N stretch), ~1600, ~1510 cm⁻¹ (C=C aromatic stretch), ~1280, ~1040 cm⁻¹ (C-O stretch) |

| Mass Spec (EI) | m/z 193 (M⁺) |

Note: The spectroscopic data presented are typical values and may vary slightly based on the solvent and experimental conditions.

Synthesis of 2,4,5-Trimethoxybenzonitrile

While commercially available, 2,4,5-trimethoxybenzonitrile can be synthesized in the laboratory through several routes. The most common and practical approach involves the conversion of the readily accessible 2,4,5-trimethoxybenzaldehyde.

Experimental Protocol 1: Synthesis from 2,4,5-Trimethoxybenzaldehyde via the Oxime

This two-step protocol involves the formation of an intermediate aldoxime followed by its dehydration to the nitrile.

Step 1: Synthesis of 2,4,5-Trimethoxybenzaldoxime

-

Materials: 2,4,5-trimethoxybenzaldehyde, hydroxylamine hydrochloride, sodium hydroxide, ethanol, water.

-

Procedure:

-

In a round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde (1.0 eq) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in water to the aldehyde solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to afford 2,4,5-trimethoxybenzaldoxime.

-

Step 2: Dehydration to 2,4,5-Trimethoxybenzonitrile

-

Materials: 2,4,5-trimethoxybenzaldoxime, acetic anhydride.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 2,4,5-trimethoxybenzaldoxime (1.0 eq) and acetic anhydride (3.0 eq).

-

Heat the mixture to reflux for 1-2 hours.

-

After cooling to room temperature, pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate is collected by filtration, washed thoroughly with water, and then a cold solution of sodium bicarbonate to remove acetic acid.

-

The crude product can be recrystallized from ethanol to yield pure 2,4,5-trimethoxybenzonitrile.

-

Key Synthetic Transformations

The nitrile group of 2,4,5-trimethoxybenzonitrile is a versatile functional handle that can be readily transformed into other valuable functionalities, such as primary amines and carboxylic acids.

Reduction to 2,4,5-Trimethoxybenzylamine

The reduction of the nitrile to a primary amine is a crucial transformation, providing access to a key building block for the synthesis of various bioactive molecules.

-

Materials: 2,4,5-trimethoxybenzonitrile, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), water, sodium hydroxide solution.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.

-

Dissolve 2,4,5-trimethoxybenzonitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

-

Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with the solvent.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2,4,5-trimethoxybenzylamine.

-

Hydrolysis to 2,4,5-Trimethoxybenzoic Acid

The hydrolysis of the nitrile group provides a straightforward route to the corresponding carboxylic acid, another important synthetic intermediate.

-

Materials: 2,4,5-trimethoxybenzonitrile, sodium hydroxide, water, hydrochloric acid.

-

Procedure:

-

In a round-bottom flask, suspend 2,4,5-trimethoxybenzonitrile (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC, observing the disappearance of the starting material).

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will cause the precipitation of the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude 2,4,5-trimethoxybenzoic acid can be recrystallized from a suitable solvent such as ethanol/water to afford the pure product.

-

Applications in the Synthesis of Bioactive Molecules

The 2,4,5-trimethoxyphenyl moiety is a structural feature present in a variety of biologically active compounds. Derivatives of 2,4,5-trimethoxybenzonitrile have shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents.

Anticancer and Antimicrobial Activities

Chalcones synthesized from 2,4,5-trimethoxybenzaldehyde, a close derivative of the nitrile, have demonstrated notable anticancer and antioxidant activities.[1] These findings suggest that the 2,4,5-trimethoxy substitution pattern is a valuable pharmacophore.

Table 3: Biological Activities of Chalcones Derived from 2,4,5-Trimethoxybenzaldehyde

| Compound | Biological Activity | Cell Lines/Organisms | Key Findings | Reference |

| 2,4,5-Trimethoxy chalcones | Anticancer | MCF-7, SW-982, HeLa | Compounds with electron-donating groups showed better inhibitory activity. | [1] |

| 2,4,5-Trimethoxy chalcones | Antioxidant | DPPH, NO scavenging | Several compounds showed significant free radical and nitric oxide scavenging activity. | [1] |

| 2,4,5-Trimethoxybenzaldehyde | Antifungal | Candida albicans | Exhibited antifungal activity with a Minimum Inhibitory Concentration (MIC) of 1 mg/mL. | [2] |

Dopamine D5 Receptor Partial Agonists

Recent research has highlighted the potential of pyrimidine derivatives incorporating the 2,4,5-trimethoxyphenyl group as selective dopamine D5 receptor (D5R) partial agonists. The dopamine receptors are G-protein coupled receptors (GPCRs) involved in various neurological processes, and selective D5R agonists are being explored for the treatment of neurological disorders.[3]

One study identified 4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine as a potent and selective D5R partial agonist with good microsomal stability and no observed cytotoxicity.[3] This discovery opens avenues for the development of novel therapeutics based on the 2,4,5-trimethoxyphenyl scaffold.

The D5 receptor is a D1-like receptor that couples to the Gs alpha subunit of the G-protein complex. Activation of the D5 receptor by an agonist initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and subsequent downstream effects.

Conclusion

2,4,5-Trimethoxybenzonitrile is a valuable and synthetically versatile building block with significant potential in organic synthesis and medicinal chemistry. Its accessible synthesis from the corresponding aldehyde and the facile transformations of its nitrile group into other key functionalities make it an attractive starting material for the construction of complex molecular architectures. The demonstrated biological activities of its derivatives, particularly as anticancer agents and selective dopamine D5 receptor modulators, underscore the importance of the 2,4,5-trimethoxyphenyl scaffold in drug discovery. This technical guide provides a solid foundation of data and protocols to encourage and facilitate the further exploration and application of 2,4,5-trimethoxybenzonitrile in the development of novel and impactful chemical entities.

References

The Strategic Utility of 2,4,5-Trimethoxybenzonitrile in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

The 2,4,5-trimethoxyphenyl scaffold is a recurring motif in a diverse array of pharmacologically active compounds, conferring advantageous properties that modulate biological activity. As a key synthetic intermediate, 2,4,5-Trimethoxybenzonitrile presents a versatile platform for the elaboration of novel therapeutic agents. This technical guide provides an in-depth analysis of the current and potential applications of 2,4,5-Trimethoxybenzonitrile in medicinal chemistry, offering insights into its role in the synthesis of bioactive molecules, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Core Applications in the Synthesis of Bioactive Molecules

The strategic placement of three methoxy groups on the benzene ring of 2,4,5-Trimethoxybenzonitrile significantly influences its electronic and steric properties, making it a valuable precursor for various classes of therapeutic agents. While direct synthetic routes from 2,4,5-Trimethoxybenzonitrile are not always explicitly detailed in the literature, its conversion to the corresponding aldehyde or benzoic acid opens a gateway to a multitude of bioactive compounds.

Dopamine D5 Receptor Partial Agonists

Derivatives of the 2,4,5-trimethoxyphenyl moiety have been identified as selective partial agonists of the dopamine D5 receptor (D5R), a target implicated in neurological and psychiatric disorders. A series of pyrimidine derivatives incorporating the 2,4,5-trimethoxyphenyl scaffold have been synthesized and evaluated for their agonist activity at D1 and D5 receptors.

| Compound | Structure | D5R EC50 (nM)[1] |

| 5c | 4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine | Modest Agonist Activity |

| 5j | 4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine | 269.7 ± 6.6 |

These findings underscore the potential of the 2,4,5-trimethoxyphenyl scaffold in the design of selective modulators for dopamine receptor subtypes.[1]

Antimicrobial and Anticancer Agents

The 2,4,5-trimethoxyphenyl moiety is a key component in the synthesis of isoxazoles, a class of heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The synthesis typically proceeds through a chalcone intermediate derived from 2,4,5-trimethoxybenzaldehyde.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds. The following protocols are adapted from literature and provide a framework for the utilization of 2,4,5-trimethoxyphenyl precursors.

Synthesis of 2,4,5-Trimethoxybenzaldehyde from Asarone

A practical route to 2,4,5-trimethoxybenzaldehyde, a key intermediate, involves the oxidation of asarone, a major component of calamus oil.

Protocol:

-

Dissolve 5 g (24 mmol) of calamus oil in 5 mL of ethanol in a 25 mL two-neck Schlenk flask equipped with a magnetic stir bar.

-

Ozonize the solution with an O3/O2 stream at room temperature, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add 5 mL of ethyl acetate to the mixture.

-

Perform a work-up by washing the mixture three times with 2.5 mL of water.

-

Dry the organic layer with sodium sulfate (Na2SO4) and evaporate the solvent to yield 2,4,5-trimethoxybenzaldehyde.[2]

Synthesis of 2,4,5-Trimethoxy Substituted Chalcones

Chalcones serve as versatile intermediates for the synthesis of various heterocyclic compounds.

Protocol:

-

Dissolve 2,4,5-trimethoxybenzaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

Slowly add a 10% aqueous sodium hydroxide (NaOH) solution while stirring at room temperature.

-

Continue stirring for 8-10 hours, monitoring for the formation of a precipitate.

-

Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the crude product and wash with cold water.

-

Recrystallize the solid from ethanol to obtain the pure chalcone.

Synthesis of 3,5-Diaryl Isoxazoles from Chalcones

Protocol:

-

Reflux a mixture of the 2,4,5-trimethoxy substituted chalcone and hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid.

-

Monitor the cyclization reaction by TLC.

-

Upon completion, cool the reaction mixture and isolate the isoxazole product.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes in medicinal chemistry is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a general experimental workflow.

Caption: Dopamine D5 Receptor Signaling Pathway.

Caption: General Synthetic and Evaluation Workflow.

Conclusion

2,4,5-Trimethoxybenzonitrile stands as a promising, albeit currently underutilized, building block in the vast landscape of medicinal chemistry. Its structural features provide a solid foundation for the development of novel therapeutic agents targeting a range of diseases. While much of the existing research focuses on its isomers and immediate derivatives, the potential for direct elaboration of the nitrile functionality into diverse heterocyclic systems remains an exciting avenue for future exploration. The data and protocols presented herein offer a starting point for researchers to unlock the full potential of this versatile synthetic intermediate in the ongoing quest for new and effective medicines.

References

The Strategic Role of 2,4,5-Trimethoxybenzonitrile in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2,4,5-Trimethoxybenzonitrile as a pivotal starting material in the synthesis of valuable pharmaceutical intermediates. While direct applications of the nitrile are less documented, its synthetic utility is most prominently realized through its conversion to the more versatile 2,4,5-Trimethoxybenzaldehyde and 2,4,5-Trimethoxybenzoic acid. These intermediates serve as key building blocks for a range of bioactive molecules, including those with anti-inflammatory and anticancer properties.

The 2,4,5-Trimethoxy Scaffold: A Gateway to Bioactive Molecules

The 2,4,5-trimethoxyphenyl moiety is a significant structural motif in medicinal chemistry, appearing in various natural products and synthetic compounds with notable pharmacological activities. 2,4,5-Trimethoxybenzonitrile, through its derivatives, provides access to this important scaffold.

Synthetic Transformations and Key Intermediates

The primary synthetic value of 2,4,5-Trimethoxybenzonitrile lies in its role as a precursor to 2,4,5-Trimethoxybenzaldehyde and 2,4,5-Trimethoxybenzoic acid. The aldehyde, in particular, is a versatile intermediate for constructing complex molecular architectures.

Synthesis of 2,4,5-Trimethoxybenzaldehyde

A common route to 2,4,5-Trimethoxybenzaldehyde involves the oxidation of asarone, a component of calamus oil. This process offers a direct and high-yielding method to obtain the key aldehyde intermediate.

dot

Caption: Synthesis of 2,4,5-Trimethoxybenzaldehyde from Asarone.

Key Reactions of 2,4,5-Trimethoxybenzaldehyde

The aldehyde serves as a crucial starting point for various carbon-carbon bond-forming reactions, leading to diverse molecular scaffolds.

Chalcones, synthesized via the Claisen-Schmidt condensation of 2,4,5-Trimethoxybenzaldehyde with various ketones, are precursors to flavonoids and other natural products with anti-inflammatory and anticancer activities.

dot

Caption: Claisen-Schmidt Condensation Workflow.

The chalcones derived from 2,4,5-Trimethoxybenzaldehyde can be further cyclized to form 3,5-diaryl isoxazoles, a class of compounds investigated for their antimicrobial and anticancer properties.

dot

Caption: Synthesis of 3,5-Diaryl Isoxazoles from Chalcones.

Quantitative Data for Key Synthetic Steps

The following tables summarize quantitative data for the synthesis of key intermediates and derivatives originating from the 2,4,5-trimethoxy scaffold.

| Reaction Type | Aldehyde | Ketone/Phosphonium Salt | Base/Solvent | Time (h) | Temp (°C) | Yield (%) |

| Wittig Reaction | 2,4,5-Trimethoxybenzaldehyde | Benzyltriphenylphosphonium chloride | NaH / THF | 12-24 | rt | >85 |

| Claisen-Schmidt Condensation | 2,4,5-Trimethoxybenzaldehyde | Acetophenone | 10% aq. NaOH / Ethanol | 8-10 | rt | - |

Table 1: Quantitative data for key reactions of 2,4,5-Trimethoxybenzaldehyde.

| Starting Material | Oxidant | Solvent | Reaction Time | Yield (%) |

| Asarone | Ozone (O₃) | Ethanol/EtOAc | 10 min | 92 |

| Asarone | K₂Cr₂O₇ | THF | - | 70 |

Table 2: Comparison of yields for the synthesis of 2,4,5-Trimethoxybenzaldehyde from Asarone.

Experimental Protocols

General Protocol for Claisen-Schmidt Condensation

This protocol outlines the synthesis of a chalcone precursor from 2,4,5-Trimethoxybenzaldehyde.

Materials:

-

2,4,5-Trimethoxybenzaldehyde

-

Acetophenone

-

Ethanol (95%)

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

Cold water

-

Dilute HCl

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 2,4,5-Trimethoxybenzaldehyde and 1 equivalent of acetophenone in ethanol.

-

Condensation: While stirring the solution at room temperature, slowly add the 10% aqueous NaOH solution. Continue stirring for 8-10 hours. The progress of the reaction can be monitored by the formation of a precipitate.

-

Isolation and Purification: After the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product. Filter the crude chalcone using vacuum filtration and wash the solid with cold water. Recrystallize the product from ethanol to obtain the pure chalcone.

Synthesis of 2,4,5-Trimethoxybenzaldehyde from Asarone via Ozonolysis

This protocol describes a high-yield synthesis of 2,4,5-Trimethoxybenzaldehyde from asarone-rich calamus oil.

Materials:

-

Calamus oil (rich in asarone)

-

Ethanol

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ozone generator

Procedure:

-

Preparation: Dissolve 5 g (24 mmol) of calamus oil in 5 mL of ethanol in a two-neck flask equipped with a magnetic stirrer and a gas dispersion tube.

-

Ozonolysis: Bubble a stream of O₃/O₂ through the solution at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 10 minutes.

-

Work-up: Add 5 mL of ethyl acetate to the reaction mixture and wash with distilled water (3 x 2.5 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield 2,4,5-trimethoxybenzaldehyde as a pale brown product (4.327 g, 92% yield).

Biological Activity and Signaling Pathways

Derivatives of the 2,4,5-trimethoxy scaffold have shown potential in modulating key cellular signaling pathways implicated in inflammation and cancer.

Anti-inflammatory Activity

2,4,5-Trimethoxybenzoic acid, which can be synthesized from the corresponding benzonitrile, has been shown to inhibit inflammatory responses by targeting the NF-κB and STAT signaling pathways.

dot

Caption: Inhibition of the NF-κB Signaling Pathway.

Conclusion

2,4,5-Trimethoxybenzonitrile serves as a valuable, albeit indirect, precursor to a range of pharmaceutical intermediates. Its conversion to 2,4,5-Trimethoxybenzaldehyde and 2,4,5-Trimethoxybenzoic acid unlocks access to the biologically significant 2,4,5-trimethoxy scaffold. The subsequent elaboration of these intermediates into chalcones, isoxazoles, and other complex molecules provides a rich platform for the discovery and development of novel therapeutic agents with potential applications in oncology and inflammatory diseases. The experimental protocols and quantitative data presented herein offer a foundational resource for researchers and scientists working in the field of drug development.

Methodological & Application

Application Notes and Protocols for the Detailed Synthesis of 2,4,5-Trimethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-stage protocol for the synthesis of 2,4,5-Trimethoxybenzonitrile, a valuable intermediate in the development of pharmacologically active compounds. The protocol begins with the high-yield synthesis of the precursor, 2,4,5-Trimethoxybenzaldehyde, from readily available starting materials, followed by its efficient conversion to the target nitrile.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties for the starting material and the final product is presented below.

| Property[1] | 2,4,5-Trimethoxybenzaldehyde | 2,4,5-Trimethoxybenzonitrile |

| CAS Number | 4460-86-0 | 14894-77-0 |

| Molecular Formula | C₁₀H₁₂O₄ | C₁₀H₁₁NO₃ |

| Molecular Weight | 196.20 g/mol | 193.19 g/mol |

| Appearance | White to light beige crystalline powder | Data not available, expected to be a solid |

| Melting Point | 111 - 115 °C | Data not available |

| Boiling Point | 140 °C @ 4 mmHg | Data not available |

| Solubility | Insoluble in water; Soluble in ether, dioxane | Data not available |

Experimental Protocols

The synthesis is presented in two main parts: the preparation of the aldehyde precursor and its subsequent conversion to the nitrile.

Part A: Synthesis of 2,4,5-Trimethoxybenzaldehyde via Ozonolysis

This protocol is adapted from a high-yield method utilizing the ozonolysis of α-asarone, a major component of calamus oil.[1][2][3] This approach is efficient, with reaction times often under 10 minutes, and avoids the use of heavy metal oxidants.[2][4]

Materials:

-

Calamus oil (containing α-asarone)

-

Ethanol

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

25 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Ozone generator

-

Gas dispersion tube (bubbler)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 25 mL two-neck flask, dissolve 5.0 g (approx. 24 mmol) of calamus oil in 5 mL of ethanol.

-

Ozonolysis: Place the flask in a room temperature water bath and begin stirring. Bubble a stream of O₃/O₂ from an ozone generator through the solution via a gas dispersion tube.[2][3]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the α-asarone spot. The reaction is typically complete within 10 minutes, often indicated by a color change in the solution.[2][3][4]

-

Workup: Once the reaction is complete, add 5 mL of ethyl acetate to the mixture. Transfer the solution to a separatory funnel and wash three times with 2.5 mL of deionized water to remove water-soluble byproducts.[1]

-

Isolation: Dry the separated organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

-

Purification: Evaporate the solvent under reduced pressure using a rotary evaporator to yield crude 2,4,5-trimethoxybenzaldehyde as a pale brown solid.[1][2][3] The reported yield for this method is approximately 92%.[1] Further purification can be achieved by recrystallization or column chromatography if required.

Part B: Synthesis of 2,4,5-Trimethoxybenzonitrile from 2,4,5-Trimethoxybenzaldehyde

This protocol describes a robust, one-pot conversion of the aldehyde to the nitrile. The method involves the initial formation of an aldoxime, which is then dehydrated in situ to the corresponding nitrile. This general transformation is a well-established method for nitrile synthesis from aldehydes.

Materials:

-

2,4,5-Trimethoxybenzaldehyde (from Part A)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Anhydrous sodium carbonate (Na₂CO₃) or Pyridine

-

A suitable dehydrating agent and solvent system (e.g., XtalFluor-E in an appropriate solvent, or heating in a high-boiling solvent like N-methylpyrrolidone).[5][6]

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir plate with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Aldoxime Formation: To a solution of 2,4,5-Trimethoxybenzaldehyde (1 equivalent) in a suitable solvent, add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base such as sodium carbonate or pyridine (1.1-1.5 equivalents) to neutralize the HCl released. Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting aldehyde.

-

Dehydration: To the reaction mixture containing the in situ formed aldoxime, add a dehydrating agent. A variety of modern reagents can be used, such as XtalFluor-E, which often works rapidly at room temperature.[5][6] Alternatively, classic methods involve heating the aldoxime with reagents like acetic anhydride, thionyl chloride, or simply heating in a high-boiling solvent.

-

Reaction Monitoring: Monitor the progress of the dehydration by TLC until the aldoxime intermediate is fully converted to the nitrile product.

-

Workup: Cool the reaction mixture to room temperature. If the reaction is aqueous, extract the product with an organic solvent like dichloromethane or ethyl acetate (3x). If performed in an organic solvent, wash the mixture with water and then with brine.

-

Isolation and Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude 2,4,5-Trimethoxybenzonitrile can then be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Visualizations

Overall Synthesis Workflow

The diagram below illustrates the complete experimental workflow from the starting material to the final purified product.

References

- 1. benchchem.com [benchchem.com]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E [organic-chemistry.org]

- 6. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

Application Notes and Protocols for the NMR Analysis of 2,4,5-Trimethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,4,5-Trimethoxybenzonitrile. This document outlines the significance of NMR spectroscopy in the structural elucidation and purity assessment of this compound, followed by comprehensive experimental protocols and data interpretation.

Introduction

2,4,5-Trimethoxybenzonitrile is a substituted aromatic nitrile of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity verification of this and other small molecules. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR offers insights into the carbon framework of the molecule. A thorough NMR analysis is a critical step in the characterization of newly synthesized batches and for quality control purposes.